molecular formula C19H20N2O4S B11080024 N-(2-hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide

N-(2-hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide

Cat. No.: B11080024
M. Wt: 372.4 g/mol
InChI Key: QXXISURJDMXSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide is a complex organic compound that features a quinoline core structure

Preparation Methods

The synthesis of N-(2-hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide typically involves multi-step organic reactions. One common method involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine . This reaction is conducted in diphenyl ether and results in the formation of quinoline derivatives. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

N-(2-hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

N-(2-hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide can be compared with other quinoline derivatives such as:

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C19H20N2O4S/c1-14-6-8-17(9-7-14)26(24,25)21(10-11-22)13-16-12-15-4-2-3-5-18(15)20-19(16)23/h2-9,12,22H,10-11,13H2,1H3,(H,20,23)

InChI Key

QXXISURJDMXSTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CC2=CC3=CC=CC=C3NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.